2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
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Overview
Description
2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound characterized by its unique benzoxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the nitration of benzoxazinone derivatives followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to convert nitro groups to amino groups.
Substitution: Common in modifying the benzoxazinone ring or the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The nitrophenyl groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethanamine: Shares the nitrophenyl group but differs in its overall structure and reactivity.
4-(4-Nitrophenyl)morpholine: Contains a nitrophenyl group attached to a morpholine ring, offering different chemical properties.
2-[(4-Nitrophenyl)sulfonyl]ethanol: Another nitrophenyl derivative with distinct functional groups and applications.
Uniqueness
2-(4-Nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone structure and multiple nitrophenyl groups. This configuration provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(4-nitrophenyl)-6-[2-(4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8/c33-27-21-13-17(5-11-23(21)29-25(39-27)15-1-7-19(8-2-15)31(35)36)18-6-12-24-22(14-18)28(34)40-26(30-24)16-3-9-20(10-4-16)32(37)38/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLYSACOCJBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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